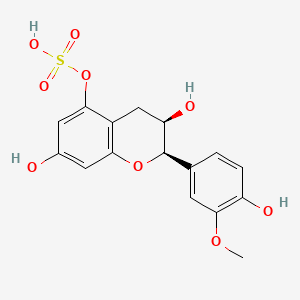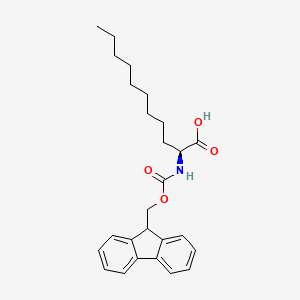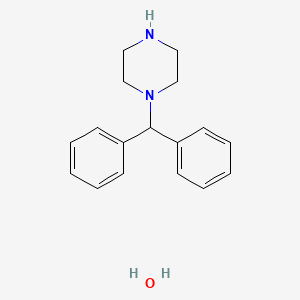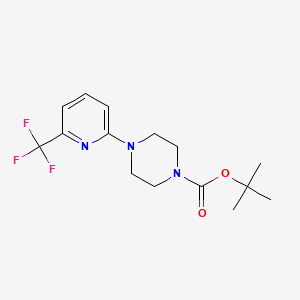
6-クロロ-2-ジメチルアミノ-4-トリフルオロメチルニコチンアミド
説明
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a chemical compound with the molecular formula C9H9ClF3N3O . It has an average mass of 267.635 Da and a mono-isotopic mass of 267.038635 Da . This compound is used in scientific research due to its unique properties, making it a valuable tool for various applications, including drug development and understanding biological processes.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide include its molecular formula, molecular weight, and physical state . Detailed information about its melting point, boiling point, density, and other properties may be available from chemical suppliers or databases .科学的研究の応用
医薬品開発
この化合物は、トリフルオロメチル基を持つことから、製薬業界において重要な役割を果たしています。 フッ素原子の存在は、薬物の生物活性を高め、より親油性にし、代謝安定性を向上させることがよくあります 。その独特の化学的性質により、様々な薬物の合成に使用され、疾患治療の開発における潜在的な用途を秘めています。
作用機序
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is based on its ability to inhibit the enzyme PARP. PARP is involved in the repair of DNA damage, which occurs naturally or as a result of exposure to genotoxic agents such as radiation and chemotherapy. Inhibition of PARP by 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide leads to the accumulation of DNA damage, which can cause cell death. This mechanism has been exploited in cancer therapy, where PARP inhibitors such as 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide are used to sensitize cancer cells to chemotherapy and radiation.
Biochemical and Physiological Effects:
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit PARP activity in vitro and in vivo. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development.
実験室実験の利点と制限
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has several advantages for lab experiments. It is a potent inhibitor of PARP, which makes it a useful tool for studying DNA repair mechanisms. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has also been shown to have anti-inflammatory properties, which make it a useful tool for studying inflammatory diseases. However, 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to obtain in large quantities. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is also relatively expensive, which limits its use in some experiments.
将来の方向性
There are several future directions for research on 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide. One direction is to investigate its potential applications in cancer therapy. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation, which makes it a promising candidate for further development. Another direction is to investigate its potential applications in inflammatory diseases. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Finally, further research is needed to optimize the synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide and to develop more efficient methods for its production.
特性
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



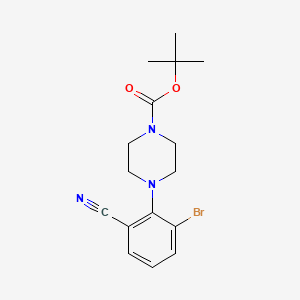


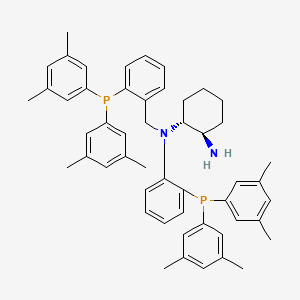

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
